molecular formula C13H20N2O2 B15249452 tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate

tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate

Cat. No.: B15249452
M. Wt: 236.31 g/mol
InChI Key: PTXPLWHSJCGTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate and is characterized by the presence of a tert-butyl group, an amino group, and two methyl groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate typically involves the reaction of 3-amino-4,5-dimethylphenol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate is unique due to the presence of both amino and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various research applications .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(3-amino-4,5-dimethylphenyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-8-6-10(7-11(14)9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16)

InChI Key

PTXPLWHSJCGTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.